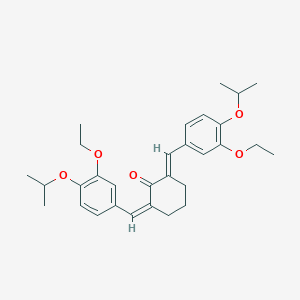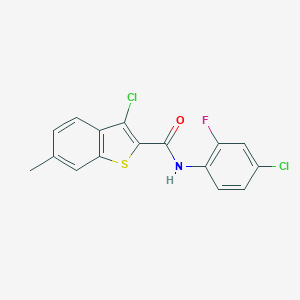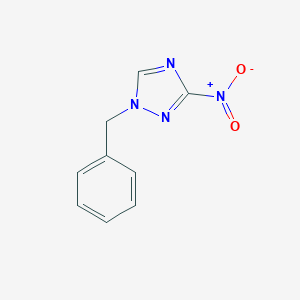![molecular formula C32H34N2O3 B442853 11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442853.png)
11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepinone family. This compound is characterized by its unique structure, which includes a butoxyphenyl group, a phenyl group, and a propanoyl group attached to a hexahydro-dibenzo[b,e][1,4]diazepinone core. Compounds in this family are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-step process. One common method is the microwave-assisted synthesis, which has been shown to be efficient and yields high purity products. This method involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions include heating the reactants in a microwave reactor, which significantly reduces the reaction time compared to conventional heating methods.
Industrial Production Methods
In an industrial setting, the continuous flow synthesis method is often employed. This method allows for the efficient production of benzodiazepine derivatives, including this compound. The continuous flow synthesis involves the use of a flow platform where reactants are continuously fed into a reactor, and the product is continuously collected . This method is advantageous for large-scale production due to its efficiency and scalability.
化学反应分析
Types of Reactions
11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
作用机制
The mechanism of action of 11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. It primarily acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain . This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Oxazepam: A benzodiazepine with anxiolytic and hypnotic properties.
Uniqueness
11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the butoxyphenyl and propanoyl groups may influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects and side effect profiles .
属性
分子式 |
C32H34N2O3 |
|---|---|
分子量 |
494.6g/mol |
IUPAC 名称 |
6-(4-butoxyphenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34N2O3/c1-3-5-19-37-25-17-15-23(16-18-25)32-31-27(20-24(21-29(31)35)22-11-7-6-8-12-22)33-26-13-9-10-14-28(26)34(32)30(36)4-2/h6-18,24,32-33H,3-5,19-21H2,1-2H3 |
InChI 键 |
CPOREFAOAACNOT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)CC |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-chlorothiophen-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B442770.png)


![Morpholin-4-yl[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B442774.png)

![N-{4-[(3,4-dichloroanilino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B442777.png)
![ethyl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B442778.png)
![Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B442781.png)
![5-(4-Fluorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B442784.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B442785.png)
![Diethyl 3-methyl-5-({[5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B442788.png)

![Ethyl 2-({[2-(4-isobutylphenyl)quinolin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B442791.png)
![Ethyl 5-ethyl-2-({[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B442793.png)
